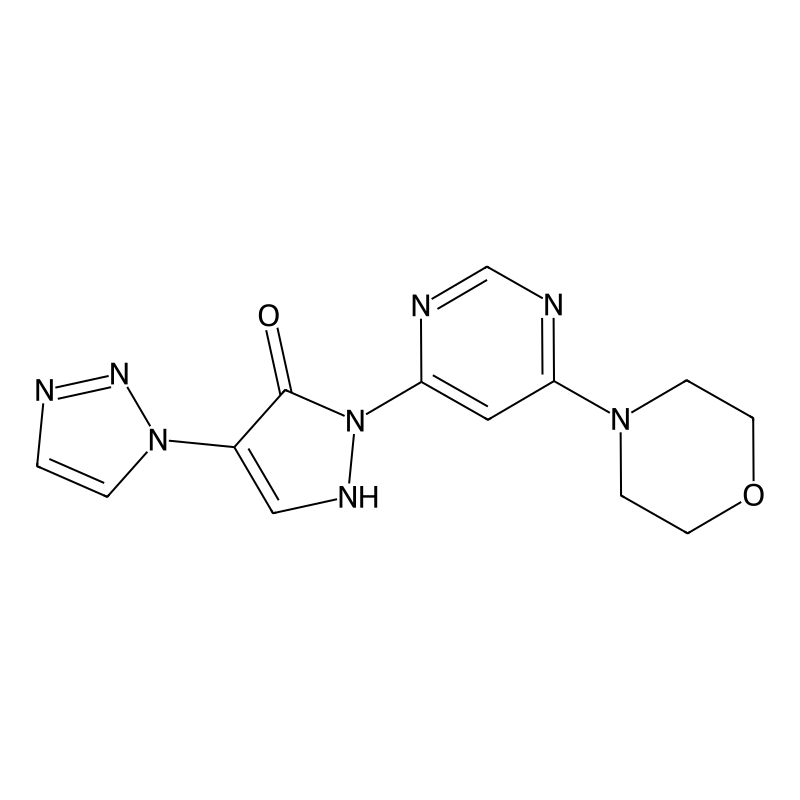

Molidustat

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molidustat mechanism of action HIF prolyl hydroxylase inhibitor

Molecular Mechanism & Structural Basis

Under normal oxygen conditions (normoxia), HIF-PHDs use oxygen and 2-oxoglutarate (2-OG) to hydroxylate the HIF-α subunit. This hydroxylation allows von Hippel-Lindau protein (pVHL) to recognize and tag HIF-α for proteasomal degradation [1]. Molidustat inhibits this process by mimicking 2-OG and binding to the active site of HIF-PHDs [1] [2].

The diagram below illustrates the hypoxia sensing pathway and how this compound intervenes:

Crystal structures reveal that this compound binds to the active site metal (iron) in a bidentate manner through its pyrazolone and pyrimidine nitrogen atoms. Its triazole ring engages in π-π stacking with tyrosine residue Tyr303 in the 2-OG binding pocket, effectively competing with the natural co-substrate [2].

Clinical & Preclinical Evidence on Iron Regulation

Clinical studies demonstrate that this compound's effect on iron parameters differs between non-dialysis and dialysis-dependent chronic kidney disease patients [3].

| Patient Population | TSAT & Serum Iron | Hepcidin | TIBC | Ferritin |

|---|---|---|---|---|

| Non-Dialysis (NDD) | Decrease [3] | Decrease [3] | Increase [3] | Decrease [3] |

| Dialysis-Dependent (DD) | Increase [3] | Stable [3] | Stable [3] | Increase [3] |

These findings indicate that this compound enhances iron utilization in NDD patients, mobilizing iron from stores. The different response in DD patients suggests alternative iron mobilization mechanisms that require further investigation [3].

Preclinically, this compound resolves anemia and improves iron utilization in a CKD mouse model, significantly attenuating elevated levels of fibroblast growth factor-23 (FGF23), a key risk factor for mortality in CKD [4]. In vitro studies suggest this FGF23 suppression may be directly mediated by improved iron availability to bone cells [4].

Experimental Protocols for Key Assays

For researchers investigating HIF-PH inhibitors, here are methodologies from key studies:

In Vitro Binding and Inhibition Studies

- Crystallography: To determine the structural basis of inhibition, human PHD2 was crystallized, and structures of the PHD2•this compound complex were solved via X-ray crystallography, revealing the binding mode at the active site [2].

- HIF-α Accumulation Assay: Hep3B cells (human hepatoma cell line) are treated with this compound under normoxic conditions. Cell lysates are then analyzed via Western blot using antibodies against HIF-1α and HIF-2α to detect stabilization [5].

- EPO ELISA: The same cell culture supernatants from the accumulation assay are collected, and the concentration of human EPO is quantified using a standardized enzyme-linked immunosorbent assay (ELISA) [5].

In Vivo Efficacy and Iron Metabolism Studies

- CKD Animal Models: A common model involves feeding mice an adenine-containing diet to induce CKD, characterized by elevated blood urea nitrogen (BUN), hyperphosphatemia, and anemia [4].

- Drug Administration: this compound is administered via intraperitoneal injection (e.g., 20 mg/kg every other day) or oral gavage for a defined period (e.g., 3 weeks) [4].

- Endpoint Analysis:

- Hematology: Complete blood count (CBC) analyzed with a veterinary hematology analyzer [4].

- Iron Parameters: Serum iron, TIBC, TSAT, ferritin, and hepcidin measured using standard clinical chemistry or ELISA techniques [3] [4].

- Gene Expression: qPCR analysis of bone marrow (e.g., Erfe, Transferrin receptor), liver (e.g., Bmp6, Hepcidin), and kidney tissues [4].

Current Development Status

This compound has received conditional approval for veterinary use under the trade name Varenzin-CA1 for controlling nonregenerative anemia in cats with chronic kidney disease [6] [7].

For human use, this compound advanced through Phase III clinical trials (the MIYABI program) but was discontinued in several countries prior to September 2024 [8]. This highlights the competitive and challenging landscape of HIF-PHI development, where later-stage decisions are based on a comprehensive evaluation of a drug's profile within a portfolio.

References

- 1. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in ... [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis of Prolyl Hydroxylase Domain Inhibition by ... [pubmed.ncbi.nlm.nih.gov]

- 3. Iron Regulation by this compound , a Daily Oral Hypoxia-Inducible Factor... [pmc.ncbi.nlm.nih.gov]

- 4. The HIF-PHI BAY 85–3934 (this compound) Improves Anemia and ... [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of this compound (BAY 85-3934): A Small-Molecule ... [pubmed.ncbi.nlm.nih.gov]

- 6. FDA Conditionally Approves First Drug for Anemia in Cats ... [fda.gov]

- 7. This compound [en.wikipedia.org]

- 8. - Bayer HealthCare Pharmaceuticals - AdisInsight this compound [adis.springer.com]

What is the role of HIF stabilization in renal anemia

Molecular Mechanism of HIF Stabilization

Under normal oxygen conditions (normoxia), prolyl hydroxylase domain enzymes (PHDs) are active. They hydroxylate the HIF-α subunit, marking it for recognition by the von Hippel-Lindau (pVHL) protein and subsequent ubiquitination and proteasomal degradation. This keeps HIF levels low [1] [2].

HIF-PHIs, such as roxadustat and vadadustat, act as competitive inhibitors of 2-oxoglutarate (2-OG), a co-factor essential for PHD enzyme activity [3] [1]. By inhibiting PHDs, these drugs prevent HIF-α degradation, leading to its stabilization even under normoxic conditions. The stabilized HIF-α subunit translocates to the nucleus, dimerizes with its constitutive partner HIF-1β, and forms the active HIF transcription complex. This complex binds to Hypoxia-Response Elements (HREs) in the DNA, activating a transcriptional program that corrects anemia through two primary mechanisms [4] [1]:

- Stimulation of Endogenous Erythropoietin: Promotes the production of EPO from the native physiological sites [1].

- Improvement of Iron Homeostasis: Upregulates genes for iron absorption (e.g., DMT1, DCytB) and transport (transferrin), while simultaneously suppressing hepcidin, the master regulator of iron sequestration. This enhances the availability of iron for red blood cell production [1] [5].

Clinical and Preclinical Evidence for HIF-PHIs

Multiple HIF-PHIs have been developed and have demonstrated efficacy in clinical trials. The table below summarizes key agents and their status.

| Drug Name | Key Clinical Trial(s) | Reported Efficacy & Findings |

|---|---|---|

| Roxadustat | OLYMPUS (NDD), ROCKIES (DD), ALPS (NDD) [1] | First-approved HIF-PHI; increases Hb, reduces hepcidin, improves iron utilization [1]. |

| Vadadustat | INNO2VATE (DD), PRO2TECT (NDD) [4] [1] | Non-inferior to darbepoetin alfa; similar safety profile [4]. |

| Daprodustat | ASCEND-D (DD), ASCEND-ND (NDD) [1] | Approved in multiple regions; effective in raising hemoglobin levels [3] [1]. |

| Enarodustat | SYMPHONY program (NDD & DD) [1] | Shows efficacy in clinical trials for dialysis and non-dialysis patients [1]. |

| Molidustat | MIYABI program (NDD & DD) [1] | Late-stage clinical trials demonstrate effectiveness [1]. |

Recent research is also exploring the synergistic effects of HIF-PHIs with iron supplementation. A 2025 preclinical study in a rat model of CKD-induced anemia provided quantitative data, summarized below.

| Experimental Group | Hemoglobin (Hb) Increase | Impact on Renal Fibrosis | Impact on Inflammation (vs. CKD only) |

|---|---|---|---|

| CKD only | Baseline | Baseline | Baseline |

| CKD + Roxadustat | Effective | Significant alleviation (p<0.05) | Reduced hepcidin, IL-6, TNF-α, IL-1β, HMGB1 (p<0.05) [5] |

| CKD + PIC (75 mg/kg) + Roxadustat | Fastest and highest [5] | Significant alleviation (p<0.05) | Reduced hepcidin, IL-6, TNF-α, IL-1β, HMGB1 (p<0.05) [5] |

Experimental Insights and Workflow

The aforementioned study provides a robust methodological framework for evaluating HIF-PHIs in vivo. The workflow can be visualized as follows.

Workflow for preclinical evaluation of HIF-PHI combined with iron in renal anemia.

Detailed Methodological Breakdown

- Animal Model Induction: The model is established in male Sprague-Dawley rats through a two-step process: a right unilateral nephrectomy (UNx) to reduce renal mass, followed by feeding a 0.75% adenine diet for three weeks. Adenine metabolites are toxic to renal tubules, inducing progressive tubulointerstitial fibrosis and anemia, effectively mimicking human CKD [5].

- Treatment Groups & Dosing: As outlined in the workflow, animals are randomized into several groups, which is critical for isolating the effects of the HIF-PHI, iron, and their combination. In the study, Roxadustat was administered via intragastric gavage at 10 mg/kg, three times per week. The polysaccharide-iron complex (PIC) was co-administered at varying doses (25, 50, 75 mg/kg) to find the optimal synergistic dose [5].

- Key Outcome Measures:

- Hematological Efficacy: Primary outcomes include Hemoglobin (Hb) levels and Reticulocyte Hemoglobin Equivalent (RET-He), a marker of iron availability for erythropoiesis that is less affected by inflammation than standard ferritin or TSAT [5].

- Renal Function & Fibrosis: Standard blood tests for Blood Urea Nitrogen (BUN) and Creatinine (Cr) assess renal function. Masson staining and qRT-PCR analysis of fibrosis markers like alpha-Smooth Muscle Actin (α-SMA) and Fibronectin (Fn) quantify the progression of renal fibrosis [5].

- Inflammation & Iron Metabolism: Serum levels of hepcidin-25 and pro-inflammatory cytokines (IL-6, TNF-α, IL-1β, HMGB1) are measured, providing insight into the drug's anti-inflammatory and iron-mobilizing effects [5].

Future Research and Clinical Considerations

While HIF-PHIs represent a major advance, several areas require further investigation. Long-term cardiovascular safety data is still being accumulated, and the optimal management of potential adverse events like hypertension needs refinement [3]. A key pharmacological challenge is the design of inhibitors with isoform selectivity for specific PHD enzymes (PHD1, PHD2, PHD3), which may help fine-tune the HIF response and improve therapeutic profiles [3]. Furthermore, the promising preclinical findings regarding the synergistic use of HIF-PHIs with iron supplementation warrant further clinical validation to establish optimal dosing regimens for different patient populations [5].

References

- 1. Hypoxia-inducible factor-prolyl hydroxylase inhibitors in ... [pmc.ncbi.nlm.nih.gov]

- 2. Systematic and comprehensive insights into HIF-1 ... [cmbl.biomedcentral.com]

- 3. Recent advance of hypoxia-inducible factor prolyl ... [sciencedirect.com]

- 4. Addressing Anemia in CKD and ESRD: Will Hypoxia ... [ajkdblog.org]

- 5. Study on HIF-PHI combined with iron supplement in treatment ... [bmcnephrol.biomedcentral.com]

Comprehensive Technical Profile: Molidustat Pharmacodynamics and Pharmacokinetics in Healthy Volunteers

Introduction and Mechanism of Action

Molidustat (BAY 85-3934) represents a novel class of therapeutic agents for treating renal anemia through a fundamentally different mechanism than conventional erythropoiesis-stimulating agents (ESAs). As a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, this compound functions as an oral hypoxia mimetic that stimulates endogenous erythropoietin (EPO) production by modulating the body's oxygen-sensing pathways. Under normal oxygen conditions (normoxia), HIF-α subunits are continuously hydroxylated by HIF-PH enzymes, leading to their proteasomal degradation and preventing EPO gene expression. During hypoxia or with this compound treatment, HIF-PH inhibition stabilizes HIF-α subunits, allowing them to dimerize with HIF-β, translocate to the nucleus, and activate hypoxia-responsive elements (HREs) in the EPO gene and other genes involved in erythropoiesis regulation and iron metabolism. This mechanism essentially "tricks" the body into responding as if it were experiencing moderate high-altitude exposure, triggering a natural physiological response to increase red blood cell production while maintaining EPO levels within the normal physiological range [1] [2].

Pharmacokinetic Profile

Absorption and Distribution

This compound demonstrates favorable pharmacokinetic properties that support its oral administration in clinical settings. In healthy volunteers, this compound is rapidly absorbed following oral administration, with a time to maximum plasma concentration (tmax) ranging between 0.25-0.75 hours when administered as a polyethylene glycol-based solution under fasting conditions. The absolute bioavailability of this compound immediate-release tablets was determined to be 59%, indicating moderate first-pass metabolism. Following intravenous administration (1, 5, and 25 mg), this compound demonstrated a volume of distribution at steady state of 39.3-50.0 L, suggesting distribution primarily in plasma rather than extensive tissue penetration. The total body clearance ranges from 28.7-34.5 L/h across the tested dose range [3] [1].

Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Conditions | Study Details |

|---|---|---|---|

| Absolute Bioavailability | 59% | Immediate-release tablets | Study 2 (n=28) [3] |

| Time to Maximum Concentration (tmax) | 0.25-0.75 hours | Fasted state, PEG solution | First-in-man study (n=45) [1] |

| Terminal Half-life (t½) | 4.64-10.40 hours | Single doses 5-50 mg | Dose-dependent increase [1] |

| Volume of Distribution (Vss) | 39.3-50.0 L | IV administration 1-25 mg | Study 2 (n=28) [3] |

| Total Body Clearance | 28.7-34.5 L/h | IV administration 1-25 mg | Study 2 (n=28) [3] |

| Dose Proportionality | Linear | 5-50 mg range | First-in-man study [1] |

Metabolism and Excretion

The metabolic fate and elimination pathways of this compound have been characterized through a mass balance study using radiolabeled compound. This compound undergoes extensive biotransformation primarily via N-glucuronidation, producing metabolite M-1 as the dominant circulating component in plasma. This metabolite accounts for 80.2% of the area under the concentration-time curve for total radioactivity, while unchanged this compound represents only a minor fraction. The total recovery of administered radioactivity was 97.0%, with the majority excreted renally (90.7%) and only minimal excretion via feces (6.3%). Importantly, only minor amounts of unchanged this compound are excreted in urine (approximately 4%) and feces (approximately 6%), confirming extensive metabolism prior to elimination [3] [4].

Table 2: Metabolism and Excretion Parameters of this compound

| Parameter | Value | Comments |

|---|---|---|

| Major Metabolic Pathway | N-glucuronidation | Forms metabolite M-1 [3] |

| Dominant Plasma Component | Metabolite M-1 (80.2% of AUC) | AUC for total radioactivity [3] |

| Total Recovery | 97.0% of administered radioactivity | Mass balance study [3] |

| Renal Excretion | 90.7% of dose | Primarily as metabolite M-1 (~85% of dose) [3] |

| Fecal Excretion | 6.3% of dose | Minimal unchanged drug (~6%) [3] |

| Unchanged Drug in Urine | ~4% of dose | Minimal renal excretion of parent compound [3] |

Pharmacodynamic Profile

Erythropoietic Effects

This compound demonstrates dose-dependent activity in stimulating endogenous erythropoietin production in healthy volunteers. Following single oral doses ranging from 5-50 mg, a significant increase in endogenous EPO levels was observed at doses of 12.5 mg and above. The maximum EPO response typically occurs approximately 12 hours post-administration, and levels return to baseline within 24-48 hours. This temporal pattern resembles the normal diurnal variation in EPO observed in healthy individuals. In the first-in-human study, geometric mean peak EPO levels were 14.8 IU/L in placebo-treated volunteers compared to 39.8 IU/L in those receiving the 50 mg dose, representing a nearly 3-fold increase [1] [5]. The EPO response was observed irrespective of the route of administration, confirming the pharmacological activity of both oral and intravenous formulations [3].

Effects on Iron Metabolism

Beyond EPO stimulation, this compound influences iron homeostasis through HIF-mediated pathways. The drug reduces hepcidin levels, a key regulator of iron absorption and mobilization, thereby enhancing iron availability for erythropoiesis. This effect on iron metabolism is particularly relevant for anemia management, as it addresses the functional iron deficiency commonly observed in patients with chronic kidney disease even in the presence of adequate iron stores. Additionally, this compound upregulates transferrin receptor expression, facilitating cellular iron uptake, and enhances ferroportin-mediated iron export from storage sites, collectively optimizing iron utilization for hemoglobin synthesis [6] [7].

Drug Interaction Profile

Interactions with Cationic Supplements

The concomitant administration of multivalent cations significantly affects this compound exposure through chelation complex formation in the gastrointestinal tract. Specifically, iron(II) sulfate reduces this compound absorption in a prandial state-dependent manner:

- Under fasted conditions, concomitant iron(II) sulfate administration reduces this compound AUC and Cmax by 50-75% and 46-84%, respectively, with corresponding reductions in EPO AUC(0-24) and Cmax by 31-44% and 36-48%, respectively.

- Under fed conditions, the interaction is less pronounced but still clinically relevant.

- The enteric-coated iron formulation (Ferro Sanol duodenal) demonstrates a similar interaction profile to immediate-release iron sulfate.

- Time-separated administration significantly mitigates this interaction, with reductions in this compound AUC and Cmax of only 9% and 10%, respectively, when iron is administered 4 hours before this compound [8].

In contrast, calcium acetate has a more modest effect, reducing this compound AUC and Cmax by 15% and 47%, respectively, without significant influence on EPO response. This suggests that while calcium coadministration affects this compound absorption, the extent may not be clinically relevant for pharmacodynamic outcomes [8].

Table 3: Drug Interaction Profile with Iron and Calcium Supplements

| Interacting Drug | Effect on this compound PK | Effect on this compound PD (EPO) | Administration Recommendations |

|---|---|---|---|

| Iron(II) Sulfate (fasted) | AUC ↓50-75%; Cmax ↓46-84% | AUC(0-24) ↓31-44%; Cmax ↓36-48% | Administer ≥4 hours before this compound |

| Iron(II) Sulfate (fed) | Less pronounced reduction | Less pronounced reduction | Consistent timing relative to meals |

| Enteric-coated Iron | Similar to iron sulfate | Similar to iron sulfate | Administer ≥4 hours before this compound |

| Calcium Acetate | AUC ↓15%; Cmax ↓47% | No significant effect on EPO | No specific timing requirement |

Experimental Methodologies

Key Clinical Study Designs

The comprehensive characterization of this compound's pharmacokinetic and pharmacodynamic properties stems from several well-designed clinical investigations in healthy volunteers:

Mass Balance Study (Study 1): This non-randomized, open-label study administered radiolabeled this compound 25 mg (3.57 MBq) as an oral solution to four healthy male participants (45-65 years). The study employed liquid scintillation counting for total radioactivity assessment and LC-MS/MS for specific metabolite quantification. Blood, urine, and feces samples were collected for up to 240 hours post-dose for comprehensive metabolite profiling and excretion assessment [3].

Absolute Bioavailability Study (Study 2): This two-part investigation evaluated the absolute bioavailability and pharmacodynamics of this compound in 28 healthy male volunteers. Part 1 (n=12) employed a randomized, two-way crossover design comparing oral immediate-release tablets with intravenous administration. Part 2 (n=16) assessed pharmacodynamic responses across different dose levels. The study implemented rigorous sampling protocols with frequent blood collection for pharmacokinetic profiling and EPO measurement [3].

First-in-Human Dose-Escalation Study: This single-center, randomized, single-blind, placebo-controlled, parallel-group study administered single doses of this compound (5, 12.5, 25, 37.5, or 50 mg) as a polyethylene glycol-based solution to 45 healthy male volunteers, with 14 receiving placebo. The study focused on safety, tolerability, pharmacokinetics, and proof-of-concept pharmacodynamics through intensive blood sampling over 168 hours post-dose [1] [5].

Analytical Methods

Quantification of this compound and its metabolites employed validated LC-MS/MS methods with a calibration range of 0.100-100 μg/L. Quality control samples (0.300-500 μg/L) demonstrated acceptable accuracy (88.0%-96.6%) and precision (1.26%-9.90%). For metabolite profiling, radiochromatographic techniques coupled with mass spectrometry enabled structural identification of major and minor metabolites. Endogenous EPO was quantified using validated immunoassays with appropriate sensitivity to detect physiological changes in response to drug administration [3] [1].

Visual Summaries

HIF Pathway Mechanism of Action

Diagram 1: this compound inhibits HIF-PH, mimicking hypoxia to stabilize HIF-α and stimulate EPO production.

Drug Interaction Mechanism

Diagram 2: Iron supplements reduce this compound absorption via chelation, mitigated by ≥4 hour time separation.

Conclusion

References

- 1. First‐in‐man–proof of concept study with this compound [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of renal anaemia in patients with ... [pmc.ncbi.nlm.nih.gov]

- 3. Absorption, distribution, metabolism and excretion of ... [pmc.ncbi.nlm.nih.gov]

- 4. Absorption, distribution, metabolism and excretion of ... [pubmed.ncbi.nlm.nih.gov]

- 5. First-in-man-proof of concept study with this compound [pubmed.ncbi.nlm.nih.gov]

- 6. The efficacy and safety of this compound for anemia in dialysis ... [pmc.ncbi.nlm.nih.gov]

- 7. The HIF-PHI BAY 85–3934 (this compound) Improves Anemia and ... [pmc.ncbi.nlm.nih.gov]

- 8. an oral HIF–PH inhibitor for the treatment of renal anaemia [link.springer.com]

Molidustat phase 2 clinical trial results DIALOGUE program

DIALOGUE Phase 2b Trials: Design & Efficacy

| Trial | Design & Population | Treatment Groups | Key Efficacy Findings |

|---|---|---|---|

| DIALOGUE 1 [1] [2] | Placebo-controlled; ESA-naive NDD-CKD patients | Fixed-dose Molidustat (25, 50, 75 mg QD; 25, 50 mg BID) vs. Placebo | Hb increase of 1.4 - 2.0 g/dL vs. baseline with this compound |

| DIALOGUE 2 [1] [2] | Active-controlled; ESA-treated NDD-CKD patients | Variable-dose this compound vs. continued Darbepoetin alfa | Hb maintained; difference in mean change vs. Darbepoetin: up to +0.6 g/dL |

| DIALOGUE 4 [1] [2] | Active-controlled; ESA-treated DD-CKD patients | Variable-dose this compound vs. continued Epoetin alfa/beta | Hb maintained; difference in mean change vs. Epoetin: -0.1 to +0.4 g/dL |

Long-Term Extension & Iron Metabolism Data

| Aspect | Findings | | :--- | :--- | | Long-Term Efficacy & Safety (Up to 36 months) [3] [4] | this compound effectively maintained Hb levels within target ranges (approx. 10.4-11.1 g/dL) in both NDD and DD patients over 36 months. Proportions of patients with adverse events were similar between this compound and ESA groups. | | Effects on Iron Metabolism [5] | In NDD patients, this compound led to significantly greater reductions in hepcidin, ferritin, and TSAT, and an increase in TIBC compared to ESAs.

In DD patients, the effects on iron parameters (iron, ferritin, hepcidin) were similar to ESAs, with a slightly greater increase in TSAT. |

Experimental Protocols & Methodology

For a detailed understanding, here are the key methodological elements from the DIALOGUE trials.

Core Trial Design

- Program Consisted of: Three initial 16-week phase 2b studies (DIALOGUE 1, 2, 4) and two long-term extension studies (DIALOGUE 3, 5) of up to 36 months [1] [3] [2].

- Primary Endpoint: The change in hemoglobin level from baseline to the mean of the last 4 weeks of the 16-week treatment period [1] [2].

- Hb Target Ranges:

- Dose Titration: Doses were adapted every 4 weeks based on Hb response. The dose could be increased if Hb was below the target range's lower threshold and decreased or suspended if it exceeded the upper threshold or rose too rapidly [4].

Patient Populations

Key inclusion criteria across the studies required adult patients with anemia due to CKD [2]:

- DIALOGUE 1: ESA-naive, not on dialysis, mean Hb < 10.5 g/dL.

- DIALOGUE 2: Treated with a stable dose of darbepoetin alfa, not on dialysis, mean Hb 9.0 - 12.0 g/dL.

- DIALOGUE 4: Treated with a stable dose of epoetin, on dialysis, mean Hb 9.0 - 11.5 g/dL.

Mechanism of Action & Investigated Pathways

This compound is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). Its mechanism can be visualized as follows:

Mechanism of Action of this compound: By inhibiting HIF-PHs, this compound prevents the degradation of HIF-α, leading to its stabilization, dimerization with HIF-β, and translocation to the nucleus. This complex then activates the transcription of genes like EPO and those involved in iron metabolism (e.g., reducing hepcidin), promoting erythropoiesis. [5] [4] [6]

Key Conclusions for Researchers

- Novel Mechanism: As an oral agent, this compound offers a physiological approach to stimulating erythropoiesis by increasing endogenous EPO and improving iron availability [5] [6].

- Non-Inferiority: The phase 2b data demonstrated that this compound was non-inferior to standard ESAs (darbepoetin and epoetin) in maintaining target Hb levels in both NDD and DD patients [1] [2].

- Favorable Iron Utilization: The significant impact on iron metabolism parameters in NDD patients suggests this compound may help overcome functional iron deficiency, a common cause of hyporesponsiveness to ESAs [7] [5].

- Phase 3 Progression: The positive efficacy and safety profile from the DIALOGUE program enabled the progression of this compound into the phase 3 MIYABI program for further validation [7] [8].

References

- 1. Effects of this compound in the Treatment of Anemia in CKD [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound in the Treatment of Anemia in CKD [pmc.ncbi.nlm.nih.gov]

- 3. Long-Term Efficacy and Safety of this compound for Anemia in ... [pubmed.ncbi.nlm.nih.gov]

- 4. Long-Term Efficacy and Safety of this compound for Anemia in ... [pmc.ncbi.nlm.nih.gov]

- 5. The efficacy and safety of this compound for anemia in dialysis ... [pmc.ncbi.nlm.nih.gov]

- 6. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85 ... [journals.plos.org]

- 7. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 8. This compound for the treatment of renal anaemia in patients with ... [pmc.ncbi.nlm.nih.gov]

Molidustat molecular target EGLN2 prolyl hydroxylase

Molecular Target of Molidustat

This compound primarily targets and inhibits the enzyme Prolyl Hydroxylase EGLN2 [1]. EGLN2 is a crucial cellular oxygen sensor.

- Official Name: Prolyl hydroxylase EGLN2

- Common Aliases: PHD2, HIF-PH2

- Gene: EGLN2

- UniProt ID: Q96KS0 [1]

- Molecular Weight: 43,650.03 Da [1]

Mechanism of Action: How this compound Works

The mechanism of this compound revolves around inhibiting EGLN2 to activate the hypoxia-responsive genetic program under normal oxygen conditions.

This compound inhibits EGLN2, preventing HIF-1α degradation and activating hypoxia-response genes.

Under normal oxygen conditions (normoxia), EGLN2 uses oxygen to hydroxylate specific proline residues on the HIF-α subunit (e.g., HIF-1α) [2] [3]. This hydroxylation marks HIF-α for recognition by the von Hippel-Lindau (VHL) protein, leading to its ubiquitination and rapid degradation by the proteasome [3] [4]. Under hypoxic conditions, or when EGLN2 is inhibited by this compound, HIF-α subunits are not hydroxylated, escape degradation, and accumulate in the cell. They then dimerize with their partner HIF-1β, translocate to the nucleus, and bind to Hypoxia-Response Elements (HREs) in the promoter regions of target genes [2] [3].

EGLN2 Biology and HIF-Independent Roles

EGLN2 is a member of the EglN prolyl hydroxylase family, which includes EGLN1, EGLN2, and EGLN3 [5]. While all three can hydroxylate HIF-α, EGLN1 is considered the primary regulator under normal conditions [5]. EGLN2 has been identified as the molecular target of this compound in pharmacological databases [1].

Beyond HIF, EGLN2 has other substrates, indicating HIF-independent functions. A key substrate is the transcription factor FOXO3a [5]. EGLN2 hydroxylates FOXO3a, which prevents the binding of the deubiquitinase USP9x, thereby promoting FOXO3a's proteasomal degradation [5]. When EGLN2 is inactive, FOXO3a accumulates and can repress transcription of genes like Cyclin D1, leading to decreased cell proliferation [5]. This pathway is implicated in breast cancer and represents a potential HIF-independent mechanism that could be exploited therapeutically.

Therapeutic Applications and Evidence

The primary therapeutic application of this compound is for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).

Renal Anemia In CKD, the kidneys' ability to produce erythropoietin (EPO) is impaired. By stabilizing HIF, this compound promotes the transcription of the EPO gene and other genes that enhance iron availability (e.g., by reducing hepcidin), addressing multiple facets of anemia [6]. A 2024 meta-analysis of six randomized controlled trials concluded that this compound effectively increases hemoglobin levels in non-dialysis-dependent CKD patients without increasing the incidence of severe adverse events compared to erythropoiesis-stimulating agents (ESAs) [6] [7].

Table 1: Key Efficacy Outcomes of this compound in Non-Dialysis-Dependent (NDD) CKD Patients (vs. ESA or Placebo)

| Outcome Measure | Comparison Group | Mean Difference (95% CI) | P-value |

|---|---|---|---|

| Change in Hb | Placebo | +1.47 g/dL (1.18 to 1.75) | < 0.00001 |

| Change in Hb | ESA | +0.25 g/dL (0.09 to 0.40) | 0.002 |

| Change in Hepcidin | ESA | -24.51 (-29.12 to -19.90) | < 0.00001 |

| Change in Iron | ESA | -11.85 (-15.52 to -8.18) | < 0.00001 |

Oncology Research is exploring the use of this compound in cancer. A 2022 study found that this compound induced concentration-dependent apoptosis in chronic lymphocytic leukemia (CLL) cell lines, with an IC50 of approximately 20 μM [8]. It was also effective against ibrutinib-resistant CLL cells and showed synergistic cytotoxicity when combined with ibrutinib [8]. In these cells, this compound successfully increased HIF-1α protein levels and activated downstream genes (CXCR4, SLC2A1, VEGF) [8].

It is crucial to note that the role of HIF stabilization in cancer is complex and context-dependent. In some cancers, like renal cell carcinoma, HIF inhibition is a validated strategy [2]. In others, like acute myeloid leukemia (AML), genetic studies suggest that HIF activation may have anti-leukemic effects, making PHD inhibition a potential therapeutic avenue [4].

Experimental Protocols for Validation

The following methodologies are cited in the literature for investigating the effects of this compound and EGLN2 inhibition.

1. In Vitro Validation of HIF-1α Stabilization

- Objective: Confirm that this compound increases HIF-1α protein levels in target cells.

- Protocol:

- Cell Treatment: Treat relevant cell lines (e.g., CLL cell lines MEC-1 and HG3, or other cancer lines) with a range of this compound concentrations (e.g., 0-40 μM) for a defined period (e.g., 16-24 hours) [8].

- Protein Extraction and Western Blotting: Lyse cells and extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.

- Primary Antibodies: Anti-HIF-1α antibody.

- Loading Control: Anti-β-actin or anti-GAPDH antibody [8].

- Expected Outcome: A concentration-dependent increase in HIF-1α protein band intensity in treated groups compared to the vehicle control [8].

2. Cell Proliferation and Viability Assays

- Objective: Determine the anti-proliferative and cytotoxic effects of this compound.

- Protocol:

- Cell Seeding: Seed cells in 96-well plates.

- Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 μM). Ibrutinib can be used as a positive control in CLL studies [8].

- Incubation and Analysis: Incubate for 48-72 hours. Assess cell viability using assays like MTT or CellTiter-Glo, which measure metabolic activity. Calculate the half-maximal inhibitory concentration (IC50) [8].

- Expected Outcome: A dose-dependent reduction in cell viability, allowing for the calculation of an IC50 value (e.g., ~20 μM for CLL lines) [8].

3. Apoptosis Analysis by Flow Cytometry

- Objective: Quantify the induction of apoptosis by this compound.

- Protocol:

- Cell Treatment: Treat cells with selected concentrations of this compound and a control.

- Staining: After incubation, harvest cells and stain with Annexin V-FITC and propidium iodide (PI) using a commercial apoptosis detection kit.

- Flow Cytometry: Analyze stained cells using a flow cytometer. distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [8].

- Expected Outcome: A concentration-dependent increase in the percentage of cells in early and late apoptosis [8].

Conclusion and Key Takeaways

This compound is a targeted inhibitor of the EGLN2 prolyl hydroxylase. Its well-defined mechanism of action—stabilizing HIF-α to activate a transcriptional program that promotes erythropoiesis and iron metabolism—has proven effective for treating renal anemia.

- Mechanism: this compound inhibits EGLN2 → HIF-α stabilization → HIF-α/HIF-1β dimerization → transcription of EPO, iron homeostasis, and metabolic genes [2] [3] [1].

- Therapeutic Application: Effective and safe for increasing hemoglobin in non-dialysis CKD patients [6] [7].

- Emerging Applications: Shows promise in oncology, inducing apoptosis in CLL models, including ibrutinib-resistant cells, and working synergistically with ibrutinib [8].

- Complex Biology: EGLN2 has HIF-independent roles, such as regulating FOXO3a stability, which may contribute to its overall biological and therapeutic effects [5].

References

- 1. : Uses, Interactions, this compound of Action | DrugBank Online Mechanism [go.drugbank.com]

- 2. Targeting hypoxia-inducible factors: therapeutic opportunities ... [pmc.ncbi.nlm.nih.gov]

- 3. What are EGLN2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The selective prolyl hydroxylase inhibitor IOX5 stabilizes ... [nature.com]

- 5. Prolyl hydroxylation by EglN2 destabilizes FOXO3a by ... - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The efficacy and safety of this compound for anemia in dialysis ... [pmc.ncbi.nlm.nih.gov]

- 7. The efficacy and safety of this compound for anemia in dialysis- ... [pubmed.ncbi.nlm.nih.gov]

- 8. HIF-PH Encoded by EGLN1 Is a Potential Therapeutic Target for... [pmc.ncbi.nlm.nih.gov]

Molidustat effect on hypoxia-inducible factor alpha subunits

Molecular Mechanism of Action

Under normal oxygen conditions (normoxia), HIF-PH enzymes hydroxylate the HIF-α subunit, marking it for recognition by the von Hippel-Lindau protein (pVHL) and subsequent proteasomal degradation [1] [2]. Molidustat acts as a competitive inhibitor of HIF-PH enzymes, primarily targeting the PHD2-HIF-2α axis that controls renal EPO production [1] [2].

This inhibition prevents HIF-α degradation, allowing it to accumulate, dimerize with HIF-β, and translocate to the nucleus. The HIF complex then binds to Hypoxia-Response Elements (HREs), activating the transcription of genes involved in erythropoiesis and iron metabolism [1] [2]. The core mechanism is summarized below:

This compound inhibits HIF-PH, stabilizing HIF-α and activating hypoxia-response genes.

Biological Effects and Clinical Efficacy

Stabilizing HIF with this compound has two primary biological consequences:

- Stimulation of Erythropoietin (EPO): this compound induces a dose-dependent increase in endogenous EPO production, maintaining levels within the physiological range, unlike recombinant EPO which can cause supraphysiological peaks [3] [1].

- Modulation of Iron Metabolism: HIF stabilization enhances iron availability for erythropoiesis by increasing genes that promote iron absorption and recycling, while reducing hepcidin, a key hormone that inhibits iron release from stores [4] [2].

A 2024 meta-analysis of six randomized controlled trials confirmed the efficacy and safety of this compound in patients with chronic kidney disease (CKD) [4].

Table 1: Efficacy of this compound in Non-Dialysis Dependent (NDD) CKD Patients [4]

| Outcome Measure | This compound vs. Placebo (Mean Difference) | This compound vs. ESAs (Mean Difference) |

|---|---|---|

| Change in Hemoglobin (ΔHb) | +1.47 g/dL (95% CI: 1.18 to 1.75) [4] | +0.25 g/dL (95% CI: 0.09 to 0.40) [4] |

| Change in Hepcidin (Δhepcidin) | -20.66 (95% CI: -31.67 to -9.66) [4] | -24.51 (95% CI: -29.12 to -19.90) [4] |

| Change in Ferritin (Δferritin) | -90.01 (95% CI: -134.77 to -45.25) [4] | Not Significant [4] |

Table 2: Efficacy of this compound in Dialysis-Dependent (DD) CKD Patients [4]

| Outcome Measure | This compound vs. ESAs (Mean Difference) |

|---|---|

| Change in Hemoglobin (ΔHb) | -0.18 g/dL (95% CI: -0.47 to 0.11); effect similar to ESAs [4] |

| Change in Transferrin Saturation (ΔTSAT) | +3.88 (95% CI: 2.10 to 5.65) [4] |

| Change in Hepcidin (Δhepcidin) | +1.20 (95% CI: -4.36 to 6.76); effect similar to ESAs [4] |

Key Experimental Protocols

Researchers have used specific experimental models to characterize this compound:

- First-in-Human Proof of Concept: A single-blind, placebo-controlled study where healthy male volunteers received single oral doses (5-50 mg). Plasma concentrations and EPO levels were measured over time to assess pharmacokinetics and pharmacodynamics [3].

- Preclinical Disease Models: Studies in rats with gentamicin-induced renal anemia or subtotal nephrectomy evaluated this compound's ability to correct anemia and its cardiovascular effects. Animals received repeat oral doses, and hemoglobin, EPO, and blood pressure were monitored [1].

- Biomarker Detection: Rats were treated for 6 days and plasma samples were analyzed. Circulating microRNAs (e.g., miR-21, miR-130a) were investigated as potential biomarkers for detecting HIF stabilizer misuse in sports [5].

The following diagram outlines a typical in vivo experimental workflow:

Typical in vivo workflow for evaluating this compound.

Research and Development Context

This compound is part of the HIF-PH inhibitor class investigated as alternatives to ESAs. Its potential advantages include oral administration and physiological EPO production. The phase 3 MIYABI program confirmed this compound's non-inferiority to ESAs in maintaining hemoglobin levels in DD-CKD patients over 52 weeks, with a comparable safety profile [2]. Research also explores its complex role in conditions like non-alcoholic fatty liver disease, where HIF-2α activation may promote steatosis [2].

References

- 1. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY... | PLOS One [journals.plos.org]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. First-in-man-proof of concept study with this compound [pubmed.ncbi.nlm.nih.gov]

- 4. The efficacy and safety of this compound for anemia in dialysis ... [pmc.ncbi.nlm.nih.gov]

- 5. Detection of Hypoxia -Regulated MicroRNAs in Blood as Potential... [pubmed.ncbi.nlm.nih.gov]

Molidustat Dosing Protocol for Anemia in Non-Dialysis Chronic Kidney Disease: Application Notes for Researchers

Then, I will now begin writing the main body of the document.

Introduction and Mechanism of Action

Molidustat is a novel, orally bioavailable hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor currently in advanced clinical development for the treatment of anemia associated with chronic kidney disease (CKD). This innovative therapeutic approach represents a significant departure from conventional erythropoiesis-stimulating agents (ESAs) by targeting the body's physiological oxygen-sensing pathway. Unlike recombinant ESAs that provide exogenous erythropoietin, this compound stimulates the body's own endogenous erythropoietin production in a more physiological manner while simultaneously enhancing iron availability for erythropoiesis [1] [2].

The molecular mechanism of this compound centers on its inhibition of prolyl hydroxylase domain enzymes (PHDs), which normally tag hypoxia-inducible factor alpha (HIF-α) subunits for proteasomal degradation under normoxic conditions. By inhibiting these enzymes, this compound stabilizes HIF-α subunits (particularly HIF-1α and HIF-2α), allowing their translocation to the nucleus where they form active transcription complexes with HIF-β subunits. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of numerous genes involved in erythropoiesis and iron metabolism [2]. The resulting transcriptional program includes upregulation of erythropoietin gene expression, as well as genes encoding proteins involved in iron mobilization such as transferrin, transferrin receptor, and the iron exporter ferroportin [1]. Additionally, HIF stabilization leads to indirect suppression of hepcidin, further enhancing iron availability for hemoglobin synthesis [1].

Table 1: Key Genes Upregulated by HIF Stabilization with this compound

| Gene Category | Specific Genes | Physiological Effect |

|---|---|---|

| Erythropoiesis | Erythropoietin (EPO) | Stimulation of red blood cell production in bone marrow |

| Iron Metabolism | Transferrin (TF), Transferrin Receptor (TFRC), Ferroportin (SLC40A1) | Enhanced iron absorption, transport, and mobilization from stores |

| Hepcidin Regulation | Erythroferrone (ERFE) | Suppression of hepcidin to increase iron availability |

The following diagram illustrates the core molecular mechanism of this compound:

Figure 1: Molecular Mechanism of this compound as an HIF-PH Inhibitor. Under normal oxygen conditions, PHD enzymes hydroxylate HIF-α subunits, targeting them for proteasomal degradation. This compound inhibits PHDs, stabilizing HIF-α subunits that form heterodimers with HIF-β, translocate to the nucleus, bind to hypoxia-response elements (HREs), and activate transcription of erythropoietin and iron metabolism genes.

Clinical Dosing Regimens in Non-Dialysis CKD Patients

The dosing regimen for this compound has been refined through several clinical trials, with distinct approaches for different patient populations. The DIALOGUE clinical trial program provided foundational evidence for dosing in both ESA-naïve and ESA-converted non-dialysis CKD patients, which was further validated in the subsequent MIYABI phase 3 program [1] [3] [4].

In ESA-naïve patients (DIALOGUE 1), fixed doses of this compound ranging from 25-75 mg once daily and 25-50 mg twice daily were evaluated over 16 weeks. The results demonstrated dose-dependent increases in hemoglobin levels of 1.4-2.0 g/dL from baseline, effectively correcting anemia in this population [3] [5]. For ESA-converted patients (DIALOGUE 2), starting doses of 25, 50, or 75 mg once daily were used, with subsequent titration based on hemoglobin response to maintain levels within the target range of 10.0-12.0 g/dL [1] [3]. The phase 3 MIYABI program further refined this approach, implementing a dose-initiation strategy based on previous ESA dose when converting patients from established ESA therapy to this compound [4].

Table 2: this compound Dosing Strategies in Non-Dialysis CKD Patients Based on Clinical Trials

| Patient Population | Study | Starting Dose | Dose Titration | Target Hb Range | Key Efficacy Findings |

|---|---|---|---|---|---|

| ESA-Naïve Patients | DIALOGUE 1 [3] | 25, 50, or 75 mg once daily; 25 or 50 mg twice daily | Fixed dosing | <10.5 g/dL at baseline | Hb increase of 1.4-2.0 g/dL from baseline |

| ESA-Converted Patients | DIALOGUE 2 [1] | 25, 50, or 75 mg once daily | Every 4 weeks based on Hb response | 10.0-12.0 g/dL | Maintained Hb levels with difference of up to 0.6 g/dL vs darbepoetin |

| ESA-Converted Patients | MIYABI Phase 3 [4] | 25 or 50 mg once daily based on previous ESA dose | Regularly titrated to maintain Hb | 11.0-13.0 g/dL | Non-inferior to darbepoetin in maintaining Hb (LS mean difference: 0.13 g/dL) |

The dose titration algorithm used in the clinical trials follows a structured approach. After initiation, hemoglobin levels are monitored every 2-4 weeks, with dose adjustments made based on the rate of hemoglobin change and absolute values relative to the target range. If hemoglobin increases too rapidly (>1 g/dL in 2 weeks) or exceeds the upper limit of the target range, dosing is interrupted until hemoglobin decreases to within the target range, then resumed at a lower dose [1]. This careful titration is essential for maintaining hemoglobin within the desired therapeutic window and minimizing excessive hemoglobin fluctuations.

The efficacy of this compound extends beyond hemoglobin correction to include beneficial effects on iron metabolism parameters. In non-dialysis patients, this compound treatment results in decreased hepcidin, ferritin, and transferrin saturation (TSAT), along with increased total iron binding capacity (TIBC), indicating enhanced iron availability for erythropoiesis [1] [6]. These changes in iron parameters reflect the pleiotropic effects of HIF stabilization on multiple aspects of erythropoiesis and iron metabolism, potentially reducing the need for intravenous iron supplementation in some patients.

Drug Interactions and Coadministration Considerations

A critical consideration in the clinical use of this compound is its significant interaction with oral iron supplements, which has been systematically evaluated in dedicated drug interaction studies. When this compound is coadministered with immediate-release oral iron supplements (e.g., iron(II) sulfate), the bioavailability of this compound is substantially reduced by 50-75% for AUC and 46-84% for Cmax, depending on prandial status [7]. This interaction results from the formation of insoluble complexes between this compound and multivalent cations like ferrous iron (Fe²⁺), dramatically reducing this compound dissolution and absorption.

The pharmacological impact of this interaction is clinically significant, with concomitant iron administration reducing the erythropoietin response (EPO AUC(0-24)) by 31-44% compared to this compound administration alone [7]. This attenuation of pharmacodynamic effect could potentially compromise the efficacy of this compound in correcting anemia if not properly managed. Interestingly, the interaction appears less pronounced with enteric-coated iron formulations, though these still demonstrate some reduction in this compound exposure [7].

Table 3: Effect of Time Separation on this compound-Iron Interaction in Fasted State

| Time Between Iron and this compound | Reduction in this compound AUC | Reduction in this compound Cmax | Effect on EPO Response |

|---|---|---|---|

| Concomitant administration | 60-75% | 60-84% | 31-44% reduction in AUC(0-24) |

| Iron 2 hours before this compound | 42% | 52% | Less pronounced reduction |

| Iron 4 hours before this compound | 9% | 10% | Minimal effect |

In contrast to the significant interaction with iron, calcium supplements have a more modest effect on this compound pharmacokinetics, reducing AUC and Cmax by 15% and 47%, respectively, without significant impact on the erythropoietin response [7]. This suggests that the chelation potential between this compound and calcium is substantially lower than with iron, though separation of administration may still be advisable.

Based on these findings, the recommended clinical practice is to separate oral iron administration from this compound by at least 4 hours to minimize this interaction. When this separation is implemented, the effect on this compound exposure becomes clinically insignificant, allowing patients to receive both medications without compromising efficacy [7]. This dosing strategy requires careful patient education and medication scheduling to ensure adherence to the appropriate timing of administration.

Experimental Protocols and Application Notes

Clinical Dosing Protocol for Non-Dialysis CKD Patients

For researchers designing clinical trials and clinical practitioners implementing this compound therapy, the following detailed protocol is recommended based on consolidated findings from phase 2 and 3 trials:

Dose Initiation:

- For ESA-naïve patients: Begin with 50 mg once daily in the morning [3] [5]

- For patients converting from ESAs: Base starting dose on previous ESA dose [4]:

- Previous epoetin alfa <4,000 IU/week or darbepoetin alfa <15 μg/week: Start this compound 25 mg once daily

- Previous epoetin alfa ≥4,000 IU/week or darbepoetin alfa ≥15 μg/week: Start this compound 50 mg once daily

Dose Titration and Monitoring:

- Assess hemoglobin levels every 2 weeks for the first 6 weeks, then every 4 weeks during maintenance

- If hemoglobin is below target range and rate of increase is <0.5 g/dL over 2 weeks:

- Increase dose by 25 mg increments

- If hemoglobin is above target range or increasing >1.0 g/dL over 2 weeks:

- Withhold dose until hemoglobin decreases to target range, then restart at 25 mg lower dose

- Maximum recommended dose: 150 mg once daily [1]

Coadministration Guidelines:

- Administer this compound in the fasting state, at least 1 hour before or 2 hours after meals

- Separate oral iron supplements by at least 4 hours before or after this compound administration [7]

- Calcium supplements may be administered without special timing considerations, though separation when possible is preferable

Laboratory Assessment Protocol

Comprehensive monitoring of iron parameters is essential when managing this compound therapy. The following assessment protocol is recommended:

Baseline Assessment (prior to initiation):

- Complete blood count with reticulocyte count

- Iron studies: serum iron, TIBC, TSAT, ferritin

- Hepcidin level (if available)

- Renal function and electrolytes

- Inflammatory markers (CRP)

Monitoring During Treatment:

- Hemoglobin: every 2 weeks until stable, then every 4 weeks

- Iron parameters (iron, TIBC, TSAT, ferritin): every 4 weeks for first 3 months, then every 8-12 weeks

- Reticulocyte count: at 2 and 4 weeks after initiation or dose adjustment

The expected pattern of iron parameter changes in non-dialysis patients includes:

- Decreased hepcidin, ferritin, and transferrin saturation (TSAT)

- Increased total iron binding capacity (TIBC)

- Stable or slightly decreased serum iron levels [1] [6]

These changes reflect the mobilization of iron from stores and enhanced iron availability for erythropoiesis mediated by HIF stabilization.

Pharmacodynamic Assessment Methodology

For researchers conducting clinical trials with this compound, the following methodologies for assessing pharmacodynamic effects have been employed in previous studies:

Erythropoietin Measurement:

- Sample collection: Serial blood samples at pre-dose and 2, 4, 6, 8, 12, and 24 hours post-dose after initial administration

- Assay methodology: Validated immunoassay or liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS)

- Key parameters: EPO AUC(0-24), Cmax, Tmax [7]

Iron Metabolism Parameters:

- Hepcidin measurement using LC-MS/MS [1]

- Standard clinical chemistry methods for iron, TIBC, TSAT, ferritin

- Sampling at baseline, week 5, 9, 13, and 17 during clinical trials [1]

The following diagram illustrates the recommended clinical decision pathway for this compound dosing:

Figure 2: Clinical Decision Pathway for this compound Dose Titration in Non-Dialysis CKD Patients. The algorithm outlines evidence-based dose adjustment decisions based on hemoglobin response and target ranges established in clinical trials.

Safety and Tolerability Profile

This compound has demonstrated a generally favorable safety profile in clinical trials of up to 52 weeks' duration. In pooled analyses from the phase 3 MIYABI program, the incidence of treatment-emergent adverse events was similar between this compound and ESA control groups (92.7% vs 96.3%, respectively) [4]. Most adverse events were mild or moderate in severity, with no unexpected safety signals identified during clinical development.

The cardiovascular safety profile of this compound is of particular interest given the historical concerns with ESA therapy. Available data indicate no significant difference in the incidence of cardiovascular adverse events between this compound and ESA-treated groups [6] [4]. Thromboembolic events, a known class concern with erythropoietic agents, occurred at similar rates between treatment groups, suggesting that this compound does not pose an increased risk compared to conventional ESAs when maintained within similar hemoglobin targets.

From a patient-centered perspective, treatment satisfaction with this compound has been evaluated using the Treatment Satisfaction Questionnaire for Medicine version II (TSQM-II). Results demonstrated that this compound was associated with significantly higher convenience domain scores compared to subcutaneous darbepoetin alfa, likely reflecting the preference for oral administration over injection [8]. Global satisfaction scores also favored this compound, though the differences were not statistically significant in all studies.

Conclusion

This compound represents a promising oral alternative to conventional ESAs for managing anemia in non-dialysis CKD patients. Its unique mechanism of action through HIF stabilization addresses multiple aspects of erythropoiesis, including endogenous erythropoietin production and enhanced iron availability. The recommended dosing regimen of 25-75 mg once daily, initiated based on previous ESA exposure status and carefully titrated to individual hemoglobin response, has demonstrated efficacy in correcting and maintaining hemoglobin levels within target ranges.

Critical to the successful clinical implementation of this compound is appropriate management of its interaction with oral iron supplements through separated administration. The provided protocols and monitoring guidelines, derived from robust clinical trial experience, offer researchers and clinicians a framework for optimizing therapy with this novel agent. As further clinical experience accumulates, this compound has the potential to expand treatment options for CKD patients with anemia, particularly those who prefer oral administration or have challenges with iron availability for erythropoiesis.

References

- 1. Iron Regulation by this compound, a Daily Oral Hypoxia ... [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Sodium? [synapse.patsnap.com]

- 3. Effects of this compound in the Treatment of Anemia in CKD [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for Renal Anemia in Nondialysis Patients ... [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of this compound in the Treatment of Anemia in CKD [journals.lww.com]

- 6. Efficacy & Safety of this compound for CKD Anemia [sciencedirect.com]

- 7. an oral HIF–PH inhibitor for the treatment of renal anaemia [link.springer.com]

- 8. Treatment satisfaction with this compound in CKD -related anemia in... [link.springer.com]

How to monitor iron parameters during Molidustat therapy

Monitoring Iron Parameters in Clinical Studies

The following table summarizes the changes in key iron parameters observed in patients with non-dialysis dependent chronic kidney disease (NDD-CKD) treated with Molidustat, compared to placebo or Erythropoiesis-Stimulating Agents (ESAs).

| Parameter | This compound vs. Placebo | This compound vs. ESAs | Clinical Implications |

|---|---|---|---|

| Hemoglobin (Hb) | MD = +1.47 g/dL (P < 0.00001) [1] | MD = +0.25 g/dL (P = 0.002) [1] | Confirms drug efficacy; necessitates regular monitoring to avoid over-correction. |

| Hepcidin | MD = -20.66 (P = 0.0002) [1] | MD = -24.51 (P < 0.00001) [1] | Suggests enhanced iron mobilization and utilization; supports rationale for reduced intravenous iron use. |

| Serum Iron | Not significantly different [1] | MD = -11.85 μg/dL (P < 0.00001) [1] | Indicates increased iron consumption for erythropoiesis; risk of functional iron deficiency. |

| Transferrin Saturation (TSAT) | Not significantly different [1] | MD = -5.29% (P < 0.00001) [1] | A key marker for functional iron deficiency; guides decisions on iron supplementation. |

| Ferritin | MD = -90.01 ng/mL (P < 0.00001) [1] | Not significantly different [1] | Indicates reduction in iron stores. |

Drug Interaction & Dosing Protocol

This compound's absorption is significantly impaired by concurrent oral iron intake. The following protocol, based on pharmacokinetic studies, outlines how to manage this interaction [2].

| Interacting Substance | Administration Timing | Impact on this compound Exposure (AUC) | Impact on EPO Response (AUC(0-24)) | Recommended Dosing Separation |

|---|---|---|---|---|

| Iron(II) Sulfate (Fasted) | Concomitant | Reduction of 50-75% [2] | Reduction of 31-44% [2] | Administer oral iron at least 4 hours before this compound. A 4-hour gap reduces absorption interference to ~10% [2]. |

| Iron(II) Sulfate (Fed) | Concomitant | Reduction of 50-75% [2] | Reduction of 31-44% [2] | Same as fasted state. Food does not mitigate interaction. |

| Calcium Acetate | Concomitant | Reduction of 15% [2] | No significant impact [2] | No time separation required. |

Application Notes for Researchers

- Baseline Assessment is Critical: Obtain a full iron panel (including serum iron, ferritin, TSAT, and hepcidin) before initiating therapy to establish a baseline and identify pre-existing iron deficiency [1].

- Monitor for Functional Iron Deficiency: The increased erythropoiesis driven by this compound can rapidly consume iron reserves, leading to functional iron deficiency (characterized by low TSAT with normal or high ferritin) [1]. Be prepared to supplement with intravenous iron to support the response to this compound.

- Adhere to Dosing Separation: The efficacy of this compound is contingent on proper dosing separation from oral iron. Patient education on this schedule is crucial for clinical trial compliance and outcomes [2].

- Safety Monitoring: While the focus is on iron parameters, standard safety monitoring for patients with CKD should continue. Clinical studies have reported that this compound's safety profile is comparable to ESAs, with no significant difference in the incidence of severe adverse events, death, or cardiovascular events [1].

This compound Mechanism and Iron Monitoring Pathway

The diagram below illustrates how this compound works and why monitoring iron parameters is essential for its effective use.

Experimental Protocol for Iron Parameter Assessment

This protocol provides a methodology for monitoring iron status in a clinical study of this compound.

- Primary Objective: To evaluate the changes in iron metabolism and storage in patients with CKD-related anemia treated with this compound over a 12-week period.

- Key Endpoints: Change from baseline in serum iron, ferritin, TSAT, hepcidin, and total iron-binding capacity (TIBC).

- Study Population: Adult patients with NDD-CKD and anemia.

- Treatment Regimen: Once-daily oral this compound. Dose titration may be performed based on Hb response, starting from 25-75 mg [2] [3].

Sample Collection & Analysis:

- Baseline Visit (Day 1): Collect blood samples for Hb and full iron panel (serum iron, ferritin, TSAT, hepcidin, TIBC) prior to the first dose.

- Follow-up Visits (Weeks 2, 4, 8, 12): Collect blood samples for Hb and iron panel. Time blood draws relative to the last this compound dose.

- Sample Processing: Centrifuge blood samples to obtain serum or plasma. Aliquot and store frozen at -80°C until batch analysis.

- Biomarker Assays:

- Hb: Measure using a standard automated hematology analyzer.

- Serum Iron and TIBC: Analyze using a colorimetric assay.

- Ferritin: Measure using an immunoturbidimetric or chemiluminescent immunoassay.

- Hepcidin: Quantify using a commercial enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

Key Takeaways for Protocol Design

- Proactive Iron Management: Protocols should anticipate increased iron use and include clear guidelines for iron supplementation based on TSAT and ferritin levels to prevent the stalling of erythropoiesis.

- Standardize Timing: To ensure consistent data, fix the time window for administering this compound and collecting blood samples across all study participants.

- Control for Confounders: Account for oral iron intake by standardizing its timing (e.g., 4+ hours before this compound) or by documenting any deviations, as this is a major confounding variable [2].

References

Molidustat dose titration based on hemoglobin levels

Detailed Titration Protocol & Monitoring

A typical dose titration protocol, synthesized from the aforementioned trials, involves the following steps [1] [2]:

- Initiating Therapy:

- Baseline Assessment: Confirm anemia is due to CKD and establish baseline Hb/Hct.

- Starting Dose: The most commonly used starting dose in phase 3 human trials for adults was 75 mg of molidustat administered orally once daily [2]. In veterinary medicine for cats, the product Varenzin-CA1 is used in 28-day cycles [3].

- Dose Titration Logic:

- Hb below target range: Increase the daily this compound dose.

- Hb rising too rapidly (e.g., increase >1.0 g/dL in 2 weeks): Decrease the daily this compound dose.

- Hb within target range: Maintain the current dose.

- Hb above target range: Withhold dose until Hb declines to the target range, then re-initiate at a lower dose.

- Dose adjustments are typically made in 25 mg increments (e.g., from 75 mg to 100 mg or down to 50 mg).

- Monitoring Schedule:

- Hb/Hct: Check levels weekly after treatment initiation until stable within the target range, then at least monthly during maintenance [3] [1].

- Iron Metabolism: Monitor iron status (ferritin, TSAT) before and during treatment. Iron supplementation is often required to support the increased erythropoiesis [4].

Critical Safety Monitoring

Vigilant safety monitoring is essential during treatment.

- Risk of Polycythemia: The most significant risk is an excessive increase in red blood cells, leading to elevated hematocrit and potential thromboembolic events [3].

- Hypertension: Monitor blood pressure, as increases have been observed [3] [5].

- Other Considerations: In cats, seizures have been reported as a rare but serious side effect, and the drug is contraindicated in cats with a history of seizures [3].

Experimental Protocol for Preclinical/Mechanistic Studies

For researchers investigating the mechanism of action or efficacy in animal models, the following protocol provides a framework.

Objective: To evaluate the pharmacodynamic effects and dose-response relationship of this compound on erythropoiesis in a controlled preclinical setting.

Materials:

- Test Article: this compound sodium suspension in specified vehicles (e.g., at 5% and 10% concentrations) [6].

- Animals: Healthy or anemic model subjects (e.g., adult cats, rodents).

- Equipment: Hematology analyzer, equipment for plasma separation, HPLC-MS/MS for drug concentration analysis, ELISA for EPO measurement [6].

Methodology:

- Dosing Regimen: Administer this compound orally once daily under fasting conditions. A common approach is to test multiple dose levels (e.g., 0, 5, and 10 mg/kg) against a vehicle control [6].

- Blood Collection & Analysis:

- Schedule: Collect blood at regular intervals before, during, and after the treatment phase (e.g., weekly for 14 weeks) [6].

- Key Hematologic Parameters: Hematocrit (HCT), Hemoglobin (Hb), Red Blood Cell (RBC) count, Reticulocyte count, Reticulocyte Hemoglobin Concentration (CHr) [6].

- Pharmacokinetic/Pharmacodynamic Sampling: On specific days, collect blood at multiple timepoints (e.g., pre-dose, 2, 6, and 24 hours post-dose) to measure plasma concentrations of this compound and erythropoietin (EPO) [6].

- Stopping Criteria: Define a HCT upper limit (e.g., 60%) for animal welfare, at which point dosing is ceased to avoid complications from excessive blood viscosity [6].

Visualization of Workflow

The following diagram illustrates the this compound dose titration logic based on hemoglobin response, providing a clear decision-making pathway for clinicians and researchers.

Key Findings on Efficacy and Safety

The clinical data reveals a consistent profile of this compound's effects.

| Aspect | Key Findings |

|---|---|

| Efficacy in NDD-CKD | This compound significantly increased Hb vs. placebo (MD=1.47 g/dL, P<0.00001) and was superior to ESAs (MD=0.25 g/dL, P=0.002) [4]. |

| Efficacy in DD-CKD | This compound was non-inferior to ESAs in maintaining Hb levels (MD=-0.18 g/dL, P=0.23) [4]. |

| Iron Metabolism | This compound improves iron utilization. In NDD patients, it significantly reduced hepcidin, ferritin, and iron vs. ESAs or placebo [4]. |

| Safety Profile | Generally well-tolerated. Most adverse events are mild/moderate. No significant difference vs. ESAs in severe adverse events, death, or cardiovascular events [1] [4]. Common adverse reaction in cats is vomiting [3] [5]. |

References

- 1. Effects of this compound in the Treatment of Anemia in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of renal anaemia in patients with ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Veterinary Partner - VIN [veterinarypartner.vin.com]

- 4. The efficacy and safety of this compound for anemia in dialysis ... [sciencedirect.com]

- 5. Varenzin™-CA1 (this compound oral suspension) [my.elanco.com]

- 6. Pharmacodynamic effects of this compound on erythropoiesis ... [pmc.ncbi.nlm.nih.gov]

Molidustat clinical trial inclusion criteria for renal anemia

Clinical Trial Designs and Inclusion Criteria

The phase III "MIYABI" program comprised multiple studies to evaluate the efficacy and safety of molidustat compared to erythropoiesis-stimulating agents (ESAs) like darbepoetin alfa [1] [2]. The core design and patient eligibility criteria for these studies are summarized below.

Table 1: Design and Key Inclusion Criteria of Phase III MIYABI Trials

| Trial Identifier & Name | Patient Population | Key Inclusion Criteria (Hemoglobin) | Trial Design & Comparator | Primary Efficacy Endpoint(s) |

|---|

| MIYABI ND-C (NCT03350321) [1] | NDD-CKD, ESA- naïve | Mean Hb between ≥80 and <100 g/L [2] (approx. 8.0-10.0 g/dL) | Randomized, open-label, parallel-group vs. Darbepoetin alfa (52 weeks) [1] | • Mean Hb during weeks 30-36 within target range (110-130 g/L) • Non-inferiority of Hb change from baseline [1] | | MIYABI ND-M (NCT03350347) [1] [3] | NDD-CKD, on ESA | Mean Hb between ≥100 and <130 g/L [2] (approx. 10.0-13.0 g/dL) | Randomized, open-label, parallel-group vs. Darbepoetin alfa (52 weeks) [1] | • Mean Hb during weeks 30-36 within target range (110-130 g/L) • Non-inferiority of Hb change from baseline [1] | | MIYABI HD-M (NCT03543657) [2] | DD-CKD (Hemodialysis), on ESA | Mean Hb between ≥95 and <120 g/L (approx. 9.5-12.0 g/dL) | Randomized, double-blind, double-dummy, active-controlled vs. Darbepoetin alfa (52 weeks) [2] | • Non-inferiority of Hb change from baseline [2] | | MIYABI HD-C (NCT03351166) [2] | DD-CKD (Hemodialysis), ESA- naïve | Mean Hb between ≥80 and <100 g/L [2] (approx. 8.0-10.0 g/dL) | Single-arm, multicenter (24-week treatment) [2] | Rate of rise in Hb (g/L/week) at first dose change up to week 8 [2] | | MIYABI PD (NCT03418168) [2] | DD-CKD (Peritoneal Dialysis), with or without ESA | ESA-untreated: ≥80 and <110 g/L; ESA-treated: ≥100 and <130 g/L [2] | Single-arm, multicenter (36-week treatment) [2] | Responder rate [2] |

General Inclusion and Exclusion Principles: Across the trials, general inclusion criteria required adults (aged ≥20 years in Japan trials) with a diagnosis of renal anemia due to CKD [2] [3]. Key exclusion criteria typically encompassed conditions such as:

- Non-renal anemia causes

- Recent history of thromboembolic events or cardiovascular incidents

- Uncontrolled hypertension

- Certain types of cancer [2] [4]

Efficacy and Safety Data Summary

A 2024 meta-analysis of six randomized controlled trials provides a consolidated view of this compound's performance against placebos and ESAs [5] [6].

Table 2: Efficacy and Iron Metabolism Outcomes from Meta-Analysis (2024)

| Outcome Measure | Patient Population | This compound vs. Placebo (Mean Difference) | This compound vs. ESA (Mean Difference) |

|---|---|---|---|

| Change in Hb (ΔHb) | NDD-CKD | +1.47 g/dL (95% CI: 1.18 to 1.75; P<0.00001) [5] [6] | +0.25 g/dL (95% CI: 0.09 to 0.40; P=0.002) [5] [6] |

| Change in Hepcidin (Δhepcidin) | NDD-CKD | -20.66 (95% CI: -31.67 to -9.66; P=0.0002) [5] [6] | -24.51 (95% CI: -29.12 to -19.90; P<0.00001) [5] [6] |

| Change in Iron (Δiron) | NDD-CKD | Not Reported | -11.85 (95% CI: -15.52 to -8.18; P<0.00001) [5] |

| Change in TSAT (ΔTSAT) | NDD-CKD | Not Reported | -5.29 (95% CI: -6.81 to -3.78; P<0.00001) [5] |

| Change in Ferritin (Δferritin) | NDD-CKD | -90.01 (95% CI: -134.77 to -45.25; P<0.00001) [5] | Not Significant [5] |

| Change in Hb (ΔHb) | DD-CKD | Not Applicable | -0.18 g/dL (95% CI: -0.47 to 0.11; P=0.23) [5] [6] |

Safety Profile: The meta-analysis found no significant difference in the incidence of serious adverse events (SAEs), mortality, and cardiovascular adverse events between this compound and ESA treatment groups [5] [6]. This indicates that this compound has a comparable safety profile to ESAs in the treatment of renal anemia.

Molecular Mechanism and Experimental Protocol

Mechanism of Action this compound is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Its mechanism can be visualized as follows:

This diagram illustrates how this compound, by inhibiting HIF-PH, stabilizes HIF-α subunits. These subunits dimerize with HIF-β, translocate to the nucleus, and activate the transcription of erythropoietin (EPO) and genes involved in iron metabolism (e.g., reducing hepcidin), thereby simultaneously stimulating erythropoiesis and improving iron availability [5] [2] [4].

Detailed Experimental Protocol The following workflow outlines the core methodology from the phase III studies [1] [2]:

Key Protocol Elements:

- Dosing and Titration: The starting dose for this compound was typically 75 mg once daily [2]. Doses for both this compound and the active comparator (darbepoetin alfa) were adjusted regularly, often every 4 weeks, using an interactive voice/web response system (IVRS) to maintain individual patient Hb levels within a narrow target range (e.g., ≥110 and <130 g/L) [1].

- Primary Endpoint Assessment: The primary efficacy endpoint was assessed during a predefined evaluation period (e.g., weeks 30-36 of a 52-week treatment period) to measure sustained Hb control [1] [3].

- Key Secondary Endpoints: These included responder rates, the proportion of patients with Hb levels within the target range over time, and safety parameters [2] [3].

Conclusion and Research Implications

The clinical trial data demonstrates that this compound is an effective oral alternative to injectable ESAs for managing renal anemia. It is particularly effective in non-dialysis-dependent CKD patients, showing superior hemoglobin correction compared to placebo and a slight but significant improvement over ESAs, coupled with positive effects on iron metabolism [5] [6]. For dialysis-dependent patients, this compound is non-inferior to ESAs in maintaining hemoglobin levels [5] [6].

Patient-Centered Outcomes: A post-hoc analysis of the MIYABI ND-C and ND-M trials revealed that patient-reported treatment satisfaction, especially regarding convenience, was higher with oral this compound than with subcutaneous darbepoetin alfa [7]. This highlights a significant potential benefit for long-term treatment adherence in chronic conditions.

Ongoing post-marketing observational studies (e.g., NCT number not available in search results but referenced as an active study [8]) continue to monitor the long-term safety and effectiveness of this compound in real-world clinical practice, which will further inform its role in treating renal anemia.

Reference List

- BMJ Open. 2019;9(6):e026704. doi:10.1136/bmjopen-2018-026704. Design and rationale of two phase III studies of this compound in NDD-CKD [1].

- Heliyon. 2024;10(9):e30621. doi:10.1016/j.heliyon.2024.e30621. The efficacy and safety of this compound for anemia in dialysis-dependent and non-dialysis-dependent CKD patients: a meta-analysis [5].

- Heliyon. 2024;10(9):e30621. doi:10.1016/j.heliyon.2024.e30621. (Duplicate reference from another source) [6].

- BMJ Open. 2019;9(6):e026602. doi:10.1136/bmjopen-2018-026602. Design and rationale of three phase III studies of this compound in DD-CKD [2].

- Clin Exp Nephrol. 2023;27:651–659. doi:10.1007/s10157-023-02353-x. Treatment satisfaction with this compound in CKD-related anemia in non-dialysis patients: a post-hoc analysis of two clinical trials [7].

- Clin J Am Soc Nephrol. 2019;14(1):28-39. doi:10.2215/CJN.02510218. Effects of this compound in the Treatment of Anemia in CKD (Phase IIb DIALOGUE studies) [4].

- ClinicalTrials.gov Identifier: NCT03350347. A study of this compound for maintenance treatment of renal anemia in non-dialysis subjects (MIYABI ND-M) [3].

- ClinicalTrials.gov (Veeva). Observational Study of this compound in Japanese Patients With Renal Anemia [8].

References

- 1. This compound for the Treatment of Renal Anaemia in Patients ... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for the treatment of renal anaemia in patients with ... [pmc.ncbi.nlm.nih.gov]

- 3. Anemia || Renal Insufficiency, Chronic | Study 19350 [clinicaltrials.bayer.com]

- 4. Effects of this compound in the Treatment of Anemia in CKD [journals.lww.com]

- 5. The efficacy and safety of this compound for anemia in dialysis ... [pmc.ncbi.nlm.nih.gov]

- 6. The efficacy and safety of this compound for anemia in dialysis ... [sciencedirect.com]

- 7. Treatment satisfaction with this compound in CKD-related ... [link.springer.com]

- 8. A Study to Learn More About the Long-term Safety and ... [ctv.veeva.com]

Comprehensive Application Notes and Protocols for Molidustat Treatment

Drug Overview and Mechanism of Action

Molidustat is a potent, reversible inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Its primary mechanism of action involves stabilizing hypoxia-inducible factor-alpha (HIF-α) subunits by preventing their oxygen-dependent degradation. [1] This stabilization mimics a state of cellular hypoxia, leading to the translocation of HIF-α to the nucleus, dimerization with HIF-β, and subsequent transcription of hypoxia-responsive genes, including erythropoietin (EPO). [1] [2] The induced EPO then stimulates erythropoiesis in the bone marrow. Furthermore, HIF stabilization also upregulates genes involved in iron metabolism (e.g., facilitating iron transport and reducing hepcidin levels), thereby enhancing iron availability for red blood cell production. [3] [2] This dual action on erythropoiesis and iron homeostasis makes it a valuable therapeutic agent for anemia of chronic kidney disease (CKD).

Treatment Duration and Monitoring Protocols

This compound treatment protocols differ significantly between veterinary and human clinical use, primarily in treatment cycles and monitoring intensity. The following tables summarize the core parameters for both applications.

Table 1: this compound Treatment Protocol for Feline Chronic Kidney Disease (FDA Conditionally Approved)

| Parameter | Specification |

|---|---|

| Indication | Control of nonregenerative anemia associated with CKD in cats [4] [5] |

| Dosage | 2.3 mg/lb (5 mg/kg) body weight, orally, once daily [4] [6] |

| Treatment Cycle | Up to 28 consecutive days, followed by a mandatory treatment pause of at least 7 days [4] [1] |

| Dose Adjustment | Dose is rounded to the nearest 0.1 mL using the provided syringe; no daily adjustment based on weight [4] |